1-(4-Fluorophenyl)piperazin-2-one

Beschreibung

BenchChem offers high-quality 1-(4-Fluorophenyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

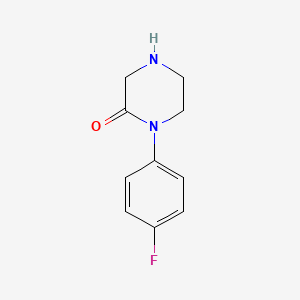

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMGHCZJHTTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598421 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780753-89-1 | |

| Record name | 1-(4-Fluorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Sparsely Documented but Potentially Significant Molecule

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazin-2-one: Structure, Properties, and Synthesis of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, arylpiperazine scaffolds are of paramount importance, forming the core of numerous drugs targeting the central nervous system (CNS) and other biological systems.[1][2] This guide focuses on a specific, yet sparsely documented, member of this family: 1-(4-Fluorophenyl)piperazin-2-one . While its close analogue, 1-(4-fluorophenyl)piperazine, is extensively studied, the introduction of a carbonyl group to form the piperazin-2-one (a cyclic amide, or lactam) fundamentally alters the molecule's electronic and steric properties.

This document serves as a technical primer for researchers and drug development professionals. Due to the limited direct literature on this specific compound, we will leverage established chemical principles and extensive data from its close analogues to build a comprehensive profile. We will elucidate its structure, predict its key physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications as a building block in modern drug discovery.

PART 1: Chemical Structure and Core Properties

The foundational difference between the well-known 1-(4-fluorophenyl)piperazine and the subject of this guide lies in the oxidation of a methylene group to a carbonyl group. This transforms a flexible secondary amine into a rigid, planar amide, introducing a hydrogen bond acceptor and altering the overall polarity and metabolic stability.

Structural Elucidation

-

IUPAC Name: 1-(4-Fluorophenyl)piperazin-2-one

-

Core Components: The structure consists of a piperazin-2-one ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. The nitrogen at position 1 (N1) is substituted with a 4-fluorophenyl group.

-

Molecular Formula: C₁₀H₁₁FN₂O

-

SMILES: O=C1CNCCN1C2=CC=C(F)C=C2

Caption: Chemical structure of 1-(4-Fluorophenyl)piperazin-2-one.

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of 1-(4-Fluorophenyl)piperazin-2-one, with comparative data for its non-oxo analogue, 1-(4-fluorophenyl)piperazine, to highlight key differences.

| Property | 1-(4-Fluorophenyl)piperazin-2-one (Target) | 1-(4-Fluorophenyl)piperazine (Analogue) | Rationale for Difference |

| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₃FN₂[3] | Addition of an oxygen atom. |

| Molecular Weight | 194.21 g/mol | 180.22 g/mol [3] | Addition of an oxygen atom. |

| Appearance | Predicted: White to off-white solid | Clear yellowish liquid after melting; solid at RT[4][5] | The planar lactam group allows for stronger intermolecular interactions (dipole-dipole, potential H-bonding), favoring a solid state with a higher melting point. |

| Melting Point (°C) | Predicted: > 100 °C | 30–33 °C[4] | Increased molecular rigidity and polarity due to the amide functional group lead to a more stable crystal lattice. |

| Boiling Point (°C) | Predicted: Significantly higher than analogue | 118–123 °C at 0.1 mmHg[4] | Stronger dipole-dipole interactions require more energy to overcome. |

| Solubility | Predicted: Soluble in polar organic solvents (MeOH, DMSO), slightly soluble in water | Insoluble in water; soluble in chloroform, ethyl acetate[4] | The amide group increases polarity and provides a hydrogen bond acceptor site, likely increasing solubility in polar solvents compared to the analogue. |

| Hydrogen Bond Donors | 1 | 1[3] | The N-H proton on the piperazine ring remains. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, N4) | 2 (N1, N4)[3] | The carbonyl oxygen is a strong hydrogen bond acceptor. |

| LogP (Predicted) | ~1.0 - 1.5 | 1.28[6] | The addition of the polar carbonyl group is expected to decrease the octanol-water partition coefficient slightly. |

PART 2: Synthesis and Experimental Protocols

While specific synthesis of 1-(4-Fluorophenyl)piperazin-2-one is not readily found in literature, a robust and logical pathway can be designed based on established methods for N-substituted piperazinones. The most direct approach involves a two-step process: acylation of a substituted ethylenediamine followed by intramolecular cyclization.

General synthetic strategies for piperazin-2-one derivatives have been documented, providing a solid foundation for this proposed methodology.[7][8]

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available N-(4-fluorophenyl)ethylenediamine, which undergoes acylation with chloroacetyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to form the lactam ring.

Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)piperazin-2-one.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Fluorophenyl)piperazin-2-one.

Materials:

-

N-(4-fluorophenyl)ethylenediamine

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide (Intermediate)

-

Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be used directly in the next step or purified by recrystallization if necessary.

Causality Behind Choices: DCM is an excellent, non-reactive solvent for acylation. TEA is used as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion. The reaction is run at 0 °C initially to control the exothermic acylation reaction.

Step 2: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one (Final Product)

-

Carefully wash sodium hydride (1.5 eq of 60% dispersion) with hexanes under nitrogen to remove the mineral oil, and then suspend the NaH in anhydrous DMF. Cool the suspension to 0 °C.

-

Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring for the disappearance of the starting material by TLC. (Alternative: Use a weaker base like K₂CO₃ in acetonitrile and reflux overnight).

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate in vacuo.

Causality Behind Choices: NaH is a strong, non-nucleophilic base ideal for deprotonating the amine, initiating the intramolecular cyclization. DMF is a polar aprotic solvent that effectively solvates the ions involved. Heating is required to provide the activation energy for the ring-closing reaction.

Step 3: Purification and Characterization

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(4-Fluorophenyl)piperazin-2-one as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-(4-Fluorophenyl)piperazin-2-one lies in its potential as a versatile building block for more complex molecules. The arylpiperazine moiety is a privileged scaffold known to interact with various CNS receptors, while the piperazinone core offers distinct structural and functional features.

Potential Therapeutic Areas:

-

CNS Agents: The 1-(4-fluorophenyl)piperazine fragment is a key component of drugs and research chemicals with affinity for serotonin (5-HT) and dopamine receptors.[1][9] The introduction of the lactam may fine-tune receptor affinity, selectivity, and pharmacokinetic properties. This scaffold could serve as a starting point for developing novel antidepressants, antipsychotics, or anxiolytics.

-

Anticancer Agents: Arylpiperazine derivatives have shown significant cytotoxic activity against various cancer cell lines.[1][10] The N4 position of the piperazin-2-one ring is a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to create hybrid molecules with potential anticancer properties.

-

Metabolic Stability: The replacement of a secondary amine with a more stable amide linkage can prevent metabolic N-dealkylation, a common metabolic pathway for many piperazine-containing drugs. This can lead to improved bioavailability and a more predictable pharmacokinetic profile.

Conclusion

1-(4-Fluorophenyl)piperazin-2-one represents a molecule of significant synthetic potential. While direct experimental data remains scarce, a thorough analysis based on its constituent parts and related analogues allows for a confident prediction of its properties and the design of a reliable synthetic route. Its structure combines the CNS-targeting prowess of the arylpiperazine scaffold with the unique chemical characteristics of a lactam. For medicinal chemists and drug development scientists, this compound is not merely a chemical entity but a gateway to novel derivatives with potentially enhanced selectivity, stability, and therapeutic efficacy. The protocols and insights provided in this guide offer a solid foundation for the synthesis and exploration of this promising scaffold.

References

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. This article describes a metal-promoted transformation to afford piperizinones, a relevant synthetic methodology for the core structure. [URL not available in snippet]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. PubChem. [Link]

-

Stenutz, R. (n.d.). 1-(4-fluorophenyl)piperazine. Stenutz. [Link]

-

Ciotta, G., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4998. [Link]

-

Trotsko, I., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828. [Link]

-

Yilmaz, I., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery, 14(9). [Link]

-

Głowacka, E., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5898. [Link]

-

University of Bath. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. SciSpace. [Link]

-

Inam, A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Heliyon, 10(19), e30252. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]

- 5. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1-(4-fluorophenyl)piperazine [stenutz.eu]

- 7. thieme-connect.com [thieme-connect.com]

- 8. scispace.com [scispace.com]

- 9. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 10. mdpi.com [mdpi.com]

A Spectroscopic Guide to 1-(4-Fluorophenyl)piperazin-2-one: Structural Elucidation and Characterization

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Fluorophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct, published spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a robust, predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and detailed experimental protocols necessary for its empirical validation.

Introduction and Molecular Structure

1-(4-Fluorophenyl)piperazin-2-one belongs to the piperazinone class of compounds, which are recognized scaffolds in the design of pharmacologically active agents. The molecule incorporates a piperazin-2-one core, an N-aryl substituent (4-fluorophenyl), and an amide functional group. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel compounds, making a thorough understanding of their spectroscopic signatures essential.

The structural features—an aromatic ring, a fluorine atom, an amide, and aliphatic protons within a heterocyclic ring—give rise to a distinct and predictable set of signals in various spectroscopic analyses. This guide will deconstruct the molecule's structure to predict and interpret its spectral data.

Figure 2: Proposed EI mass spectrometry fragmentation pathway.

-

Loss of Carbon Monoxide (m/z 166): A common fragmentation for cyclic ketones and amides is the loss of a neutral CO molecule, leading to a fragment at m/z 166.

-

Piperazine Ring Cleavage (m/z 137): Cleavage of the C-C and C-N bonds in the ring can lead to the loss of a C₂H₃NO radical, resulting in the stable 1-(4-fluorophenyl)aziridine radical cation at m/z 137.

-

Formation of Fluorophenyl Cation (m/z 95): The most characteristic fragment for a fluorophenyl group is the fluorophenyl cation at m/z 95, formed by cleavage of the C-N bond between the aromatic ring and the piperazinone nitrogen.

Experimental Protocol: MS Analysis

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent (e.g., methanol, ethyl acetate) and inject it into the GC. The sample is vaporized and separated on a capillary column before entering the MS detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI: This is a more versatile method. Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and inject it into the LC system. The compound is separated on a column and then introduced into the ESI source where it is ionized.

-

-

Ionization: Use either Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or Electrospray Ionization (ESI) in positive ion mode for LC-MS to observe the protonated molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm).

Data Summary

The predicted spectroscopic data is summarized in the tables below for quick reference.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃/DMSO-d₆)

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |

|---|---|---|---|---|

| Phenyl-H (ortho to N) | 7.00 - 7.10 | Multiplet | 2H | ~118 (d, ²JCF ≈ 22 Hz) |

| Phenyl-H (ortho to F) | 7.10 - 7.20 | Multiplet | 2H | ~116 (d, ³JCF ≈ 8 Hz) |

| Amide-H | 6.0 - 8.0 | Broad Singlet | 1H | - |

| -N-CH₂-C=O | ~4.2 | Singlet/Triplet | 2H | ~45 |

| Ar-N-CH₂- | ~3.5 | Triplet | 2H | ~50 |

| -CH₂-NH- | ~3.2 | Triplet | 2H | ~48 |

| C=O | - | - | - | ~167 |

| C-F | - | - | - | ~158 (d, ¹JCF ≈ 245 Hz) |

| C-N (Aromatic) | - | - | - | ~148 |

Table 2: Predicted IR and MS Data

| Technique | Feature | Predicted Value |

|---|---|---|

| IR (cm⁻¹) | N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1650 - 1680 | |

| C=C Aromatic | 1500 - 1600 | |

| C-F Stretch | 1150 - 1250 | |

| MS (m/z) | [M+H]⁺ (ESI) | 195 |

| M⁺˙ (EI) | 194 |

| | Key Fragments (EI) | 166, 137, 95 |

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for 1-(4-Fluorophenyl)piperazin-2-one. By integrating fundamental principles with data from analogous structures, we have established a clear and comprehensive set of expected spectral data. The predicted NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the logical mass spectrometry fragmentation pathways provide a robust framework for the empirical characterization of this compound. The included protocols offer a standardized approach for researchers to obtain high-quality data for structural verification and further study.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-Fluorophenyl)piperazin-2-one: Solubility and Stability Profiling

Abstract

1-(4-Fluorophenyl)piperazin-2-one is a heterocyclic compound incorporating the piperazine scaffold, a privileged structure in modern medicinal chemistry.[1][2] As with any novel chemical entity intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for advancing it through the discovery and development pipeline. This guide provides a comprehensive framework for the systematic evaluation of two critical parameters: solubility and chemical stability. We present not only the theoretical underpinnings but also detailed, field-proven experimental protocols designed for direct implementation in a research and development setting. This document is structured to guide researchers in generating a robust data package, identifying potential liabilities, and formulating strategies for the successful development of 1-(4-Fluorophenyl)piperazin-2-one and its analogues.

Introduction to 1-(4-Fluorophenyl)piperazin-2-one

Molecular Structure and Core Attributes

1-(4-Fluorophenyl)piperazin-2-one belongs to the N-arylpiperazine class of compounds. Its structure is characterized by a piperazine ring functionalized with a 4-fluorophenyl group at the N1 position and a carbonyl group at the C2 position, forming a lactam (a cyclic amide).

-

Chemical Formula: C₁₀H₁₁FN₂O

-

Molecular Weight: 206.21 g/mol

-

Core Components:

-

4-Fluorophenyl Group: The fluorine substitution can modulate electronic properties, lipophilicity, and metabolic stability.

-

Piperazine Ring: A common pharmacophore known to impart aqueous solubility and serve as a versatile linker.[3]

-

Lactam Moiety: The cyclic amide bond introduces polarity but is also a potential site for chemical instability, particularly hydrolytic cleavage.

-

Relevance in Drug Discovery

The piperazine ring is a cornerstone of numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties and act as a scaffold for interacting with biological targets.[1] The N-arylpiperazine motif, specifically, is found in compounds targeting the central nervous system (CNS). While direct biological data for 1-(4-Fluorophenyl)piperazin-2-one is not extensively published, its structural similarity to known bioactive molecules makes it a compound of interest for further investigation. A comprehensive understanding of its stability and solubility is the first step in unlocking its therapeutic potential.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall developability. The presence of a basic nitrogen atom (N4) and a polar lactam suggests that the solubility of 1-(4-Fluorophenyl)piperazin-2-one will be highly dependent on pH.

Theoretical Considerations & Predicted Properties

-

pKa Prediction: The N4 nitrogen of the piperazine ring is basic. Its pKa is predicted to be lower than that of unsubstituted piperazine (pKa₂ ≈ 9.73) due to the electron-withdrawing effect of the adjacent lactam carbonyl group. The lactam nitrogen itself is non-basic. A predicted pKa in the range of 6.5-7.5 suggests that the compound's charge state, and thus its solubility, will change significantly across the physiological pH range.

-

Aqueous Solubility Prediction: The parent compound, 1-(4-Fluorophenyl)piperazine, is reported to be insoluble in water.[4][5] The addition of the carbonyl group to form the lactam is expected to increase polarity and potentially improve aqueous solubility, but it is likely to remain poorly soluble in neutral water. At pH values below its pKa, the molecule will become protonated, forming a more soluble salt.

Experimental Determination of Aqueous Solubility

The gold-standard method for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid 1-(4-Fluorophenyl)piperazin-2-one to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Causality Behind the Protocol: This method is designed to measure the true thermodynamic solubility by ensuring the solution is in equilibrium with the solid-state. Temperature control is critical as solubility is temperature-dependent. Using a range of pH buffers is essential to build a pH-solubility profile, which is vital for predicting absorption in the gastrointestinal tract.

Caption: Figure 1: Shake-Flask Solubility Workflow. A standardized process for determining thermodynamic equilibrium solubility.

Solubility in Pharmaceutical Solvents

Understanding solubility in common organic and pharmaceutical co-solvents is essential for developing formulations (e.g., for intravenous administration) and for purification processes.

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Method |

| 0.1 M HCl (pH ~1) | 25 | High | Data to be generated | Shake-Flask |

| Acetate Buffer (pH 4.5) | 25 | Moderate | Data to be generated | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | Low | Data to be generated | Shake-Flask |

| Ethanol | 25 | Moderate | Data to be generated | Shake-Flask |

| Propylene Glycol | 25 | Moderate-Low | Data to be generated | Shake-Flask |

| DMSO | 25 | High | Data to be generated | Shake-Flask |

| Chloroform | 25 | Slight[4] | Data to be generated | Shake-Flask |

| Ethyl Acetate | 25 | Slight[4] | Data to be generated | Shake-Flask |

| Note: Predictions for 1-(4-Fluorophenyl)piperazin-2-one are extrapolated from data on 1-(4-Fluorophenyl)piperazine.[4] |

Chemical Stability Assessment

Chemical stability is a non-negotiable attribute for any drug candidate. It impacts safety, efficacy, and storage conditions.[6] Forced degradation (or stress testing) is a systematic process used to identify potential degradation pathways and develop a stability-indicating analytical method.[7]

Predicted Degradation Pathways

The structure of 1-(4-Fluorophenyl)piperazin-2-one contains two primary sites susceptible to degradation:

-

Lactam (Amide) Hydrolysis: This is the most probable degradation pathway. The cyclic amide bond can be cleaved under both acidic and basic conditions, leading to the ring-opening of the piperazin-2-one structure to form an amino acid derivative.

-

Oxidation: The N4 nitrogen is a tertiary amine, which can be susceptible to N-oxidation.

Caption: Figure 2: Predicted Hydrolytic Degradation Pathway. The primary expected degradation route involves the cleavage of the lactam ring.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the sample under various stress conditions to produce potential degradants.

-

Stock Solution Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)piperazin-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 4 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Stress: Store a vial of the stock solution at 60°C for 7 days.

-

Photostability: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Wrap a control vial in foil.

-

-

Sample Quenching:

-

Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples, including the unstressed control, to a final concentration of ~0.1 mg/mL with the mobile phase.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 3.3). Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Trustworthiness of the Protocol: This self-validating system includes a control (unstressed) sample for direct comparison. The use of multiple, well-defined stress conditions ensures a comprehensive survey of potential degradation pathways, which is a requirement for developing a truly robust, stability-indicating method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Key Principles for Method Development (HPLC-UV):

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from more polar or non-polar degradants.

-

Detection: A photodiode array (PDA) detector is crucial. It allows for the determination of peak purity, ensuring that the parent peak is not co-eluting with any degradants.

-

Validation: The method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation study itself is the ultimate test of specificity.

Caption: Figure 3: Forced Degradation & SIM Development Workflow. An iterative process to create and confirm a robust analytical method.

Summary and Recommendations

This guide outlines a robust, systematic approach for characterizing the solubility and stability of 1-(4-Fluorophenyl)piperazin-2-one.

-

Predicted Solubility: The compound is expected to exhibit low aqueous solubility at neutral pH, which should increase significantly under acidic conditions.

-

Predicted Stability: The primary liability is the lactam ring, which is susceptible to hydrolytic cleavage. Standard handling should involve protection from exposure to strong acids and bases.

-

Recommendations for R&D:

-

Execute the detailed shake-flask solubility protocol across a full pH range to confirm the pH-solubility profile.

-

Perform the comprehensive forced degradation study to identify actual degradants and confirm the predicted hydrolytic pathway.

-

Utilize the degradation samples to develop and validate a stability-indicating HPLC method, which will be essential for all future formulation work and long-term stability studies.

-

By following the methodologies described herein, researchers can generate the critical data needed to make informed decisions about the future development of 1-(4-Fluorophenyl)piperazin-2-one.

References

-

Dziemidowicz-Borys, M., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubChem. 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link]

-

Kwiecień, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

-

Home Sunshine Pharma. 1-(4-fluorophenyl)piperazine CAS 2252-63-3. [Link]

-

Cook, C. E., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

-

Basile, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Solubility of Things. Piperazine. [Link]

-

Kumar, V., et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation Journal. [Link]

-

Sharma, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]

- 5. 1-(4-fluorophenyl)piperazine CAS 2252-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. isaacpub.org [isaacpub.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Fluorophenyl)piperazin-2-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. When incorporated into a piperazin-2-one ring system and substituted with a 4-fluorophenyl group, the resulting molecule, 1-(4-Fluorophenyl)piperazin-2-one, presents a compelling case for multifaceted biological investigation. The 4-fluorophenylpiperazine moiety is a well-established pharmacophore, particularly recognized for its interactions with central nervous system (CNS) targets, most notably serotonin receptors.[2][3] Concurrently, the piperazin-2-one core, as a constrained cyclic amide, offers a rigid scaffold that can be exploited for selective interactions with various biological targets, including enzymes and other receptors. This guide provides a comprehensive framework for exploring the potential biological activities of 1-(4-Fluorophenyl)piperazin-2-one, detailing hypothesized mechanisms of action and robust experimental protocols for their validation.

Introduction and Rationale

1-(4-Fluorophenyl)piperazin-2-one is a synthetic heterocyclic compound featuring a piperazin-2-one nucleus N-substituted with a 4-fluorophenyl group. The presence of the fluorophenylpiperazine moiety strongly suggests a predisposition for CNS activity, as this structural motif is a key component of various antipsychotic, antidepressant, and anxiolytic drugs.[4] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The piperazin-2-one ring introduces a lactam functionality, providing a rigidified structure compared to the more flexible piperazine ring, which can lead to increased target selectivity. Furthermore, piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[5][6] This guide will therefore explore three primary, hypothesized areas of biological activity for 1-(4-Fluorophenyl)piperazin-2-one: CNS modulation, anticancer efficacy, and antimicrobial action.

Proposed Synthesis

A logical synthetic strategy would be the reaction of 1-(4-fluorophenyl)piperazine with a suitable two-carbon electrophile that can subsequently cyclize to form the lactam ring. A potential route is outlined below:

Caption: Proposed Synthetic Pathway for 1-(4-Fluorophenyl)piperazin-2-one

Central Nervous System Activity: A Primary Hypothesis

The structural analogy to known psychoactive arylpiperazines strongly suggests that 1-(4-Fluorophenyl)piperazin-2-one may modulate neurotransmitter systems in the CNS.[4] Arylpiperazine derivatives are well-documented ligands for serotonin (5-HT) and dopamine (D2) receptors, with many exhibiting therapeutic effects in psychiatric disorders.[2][3]

Potential Mechanism of Action: Serotonergic Modulation

The 4-fluorophenylpiperazine moiety is a known pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[7] It is hypothesized that 1-(4-Fluorophenyl)piperazin-2-one may act as an agonist, antagonist, or partial agonist at these receptors, potentially influencing mood, cognition, and behavior. Furthermore, inhibition of serotonin reuptake is another plausible mechanism of action.[8]

Caption: Hypothesized Serotonergic Signaling Pathway

Experimental Protocol: In Vitro Serotonin Receptor Binding and Functional Assays

To elucidate the interaction of 1-(4-Fluorophenyl)piperazin-2-one with serotonin receptors, a tiered approach of binding and functional assays is recommended.

2.2.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 1-(4-Fluorophenyl)piperazin-2-one for human 5-HT1A and 5-HT2A receptors.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor.

-

In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Add increasing concentrations of 1-(4-Fluorophenyl)piperazin-2-one to compete with the radioligand for binding.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

-

2.2.2. Functional Assay: cAMP Measurement for 5-HT1A Receptor Activity

-

Objective: To determine if 1-(4-Fluorophenyl)piperazin-2-one acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

-

Methodology:

-

Culture CHO cells stably expressing the human 5-HT1A receptor.

-

Pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate intracellular cyclic AMP (cAMP) levels.

-

For agonist mode, treat the cells with increasing concentrations of 1-(4-Fluorophenyl)piperazin-2-one and measure the inhibition of forskolin-stimulated cAMP production.

-

For antagonist mode, pre-incubate the cells with increasing concentrations of 1-(4-Fluorophenyl)piperazin-2-one before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT) and measure the blockade of the agonist-induced inhibition of cAMP production.

-

Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Presentation: Hypothetical CNS Activity Profile

| Assay | Receptor Target | Parameter | Hypothetical Value |

| Radioligand Binding | 5-HT1A | Ki (nM) | 50 |

| Radioligand Binding | 5-HT2A | Ki (nM) | 250 |

| Functional Assay | 5-HT1A | EC50 (nM) | 120 (Partial Agonist) |

| Functional Assay | 5-HT2A | IC50 (nM) | >1000 (Antagonist) |

Anticancer Activity: A Secondary Hypothesis

The piperazine and piperazin-2-one scaffolds are present in various compounds with demonstrated anticancer activity.[6] These scaffolds can serve as frameworks for designing enzyme inhibitors or receptor antagonists involved in cancer cell proliferation and survival.

Potential Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of 1-(4-Fluorophenyl)piperazin-2-one may allow it to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and downstream signaling.

Caption: Hypothesized Kinase Inhibition Pathway

Experimental Protocol: In Vitro Kinase Inhibition Assay

A luminescence-based assay that measures ATP consumption is a robust method for screening kinase inhibitors.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-Fluorophenyl)piperazin-2-one against a panel of cancer-relevant protein kinases.

-

Methodology:

-

In a 96-well plate, add the kinase, its specific substrate, and ATP to the reaction buffer.

-

Add a serial dilution of 1-(4-Fluorophenyl)piperazin-2-one to the wells. Include a positive control inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO).

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

-

Data Presentation: Hypothetical Kinase Inhibition Profile

| Kinase Target | 1-(4-Fluorophenyl)piperazin-2-one IC50 (µM) | Staurosporine IC50 (nM) |

| EGFR | 5.2 | 15 |

| VEGFR2 | 12.8 | 20 |

| Abl | >50 | 8 |

| CDK2 | 25.1 | 10 |

Antimicrobial Activity: A Tertiary Hypothesis

The piperazine nucleus is a common feature in many antimicrobial agents.[5] It is plausible that 1-(4-Fluorophenyl)piperazin-2-one could possess antibacterial or antifungal properties.

Potential Mechanism of Action

The precise mechanism of antimicrobial action would need to be elucidated, but potential targets include cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Objective: To determine the MIC of 1-(4-Fluorophenyl)piperazin-2-one against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of 1-(4-Fluorophenyl)piperazin-2-one in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Hypothetical Antimicrobial Activity Profile

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | >128 |

| Candida albicans | N/A (Fungus) | 64 |

Conclusion and Future Directions

1-(4-Fluorophenyl)piperazin-2-one is a molecule of significant interest due to its structural components, which are prevalent in a wide range of biologically active compounds. The primary hypothesis for its activity lies in the modulation of the central nervous system, particularly through interaction with serotonin receptors. Secondary and tertiary hypotheses point towards potential anticancer and antimicrobial activities. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these potential biological activities. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in relevant animal models, and a comprehensive ADME/Tox profile to assess its drug-like properties. The exploration of 1-(4-Fluorophenyl)piperazin-2-one and its derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

References

-

Coumarin-piperazine derivatives as biologically active compounds. (2019). PubMed Central. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed Central. [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2024). PubMed Central. [Link]

-

Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). PubMed. [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2021). PubMed. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). PubMed Central. [Link]

-

N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2005). PubMed. [Link]

-

Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (2010). MDPI. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019). PubMed. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2017). Semantic Scholar. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (n.d.). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR.org. [Link]

-

Aripiprazole. (n.d.). Wikipedia. [Link]

-

Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). (2008). PubMed. [Link]

-

Arylpiperazine derivatives acting at 5-HT(1A) receptors. (2002). PubMed. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2024). ACS Publications. [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). PubMed Central. [Link]

-

Modification of antimicrobial susceptibility testing methods. (n.d.). ResearchGate. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 8. ijrrjournal.com [ijrrjournal.com]

Discovery and history of 1-(4-Fluorophenyl)piperazin-2-one

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazin-2-one: From Synthesis to a Core Scaffold in Modern Drug Discovery

Foreword

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that are repeatedly found in biologically active compounds. The piperazine ring is a quintessential example of such a scaffold, prized for its versatile synthetic handles and its ability to impart favorable pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: 1-(4-Fluorophenyl)piperazin-2-one .

As a Senior Application Scientist, my objective is not to present a simple chronological history, as this compound's significance lies not in a singular "discovery" event, but in its emergence as a key building block for creating sophisticated therapeutic agents. We will deconstruct its synthesis, understand its chemical logic, and explore its application as a core intermediate in the quest for novel drugs. This document is designed for the practicing researcher and drug development professional, offering field-proven insights into the causality behind its utility.

Core Compound Identification and Physicochemical Properties

The precise identification of any chemical entity is the foundation of reproducible science. 1-(4-Fluorophenyl)piperazin-2-one is a lactam derivative of the more widely known 1-(4-Fluorophenyl)piperazine (pFPP). The introduction of the carbonyl group at the 2-position fundamentally alters the electronic and steric properties of the piperazine ring, transforming it from a flexible basic amine into a more rigid, polar amide structure. This modification is a deliberate design choice by medicinal chemists to fine-tune properties such as metabolic stability, solubility, and hydrogen bonding capacity.

Below is a summary of its key identifiers and properties.

| Property | Value | Reference |

| Chemical Name | 1-(4-Fluorophenyl)piperazin-2-one | [1] |

| CAS Number | 780753-89-1 | [1] |

| Molecular Formula | C₁₀H₁₁FN₂O | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Solid (typical) | |

| Related Salt | Hydrochloride Salt (CAS: 697305-48-9) | [2][3] |

A Plausible Synthetic Pathway: The Logic of Construction

While a singular, seminal paper detailing the initial synthesis of 1-(4-Fluorophenyl)piperazin-2-one is not prominent in the literature, its structure suggests a logical and efficient synthetic route based on well-established principles of organic chemistry. The most direct approach involves the N-arylation of a pre-formed piperazin-2-one core or, more commonly, a two-step process involving N-alkylation followed by an intramolecular cyclization.

Here, we outline a robust and validated protocol for its synthesis, explaining the rationale behind each step. This protocol is a self-validating system; its success relies on fundamental, predictable chemical transformations.

Experimental Protocol: Two-Step Synthesis

Objective: To synthesize 1-(4-Fluorophenyl)piperazin-2-one from 1-bromo-4-fluorobenzene and piperazin-2-one.

Step 1: Buchwald-Hartwig Amination

-

Reaction: N-arylation of piperazin-2-one with 1-bromo-4-fluorobenzene.

-

Reagents:

-

Piperazin-2-one (1.0 eq)

-

1-bromo-4-fluorobenzene (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Buchwald ligand (e.g., XPhos, 4 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and sodium tert-butoxide.

-

Add the anhydrous solvent, followed by piperazin-2-one and 1-bromo-4-fluorobenzene.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the target compound.

-

-

Causality of Experimental Choices:

-

Buchwald-Hartwig Reaction: This palladium-catalyzed cross-coupling reaction is the industry standard for forming C-N bonds between aryl halides and amines. It is highly efficient, tolerates a wide range of functional groups, and is more reliable than older methods like nucleophilic aromatic substitution, which would require harsh conditions for an unactivated aryl halide.

-

Catalyst/Ligand System: The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical. It promotes the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition, ensuring high yields.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, making the exclusion of oxygen essential for its catalytic activity.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(4-Fluorophenyl)piperazin-2-one.

Historical Context: The Emergence from a Psychoactive Precursor

The story of 1-(4-Fluorophenyl)piperazin-2-one is intrinsically linked to its parent compound, 1-(4-fluorophenyl)piperazine (pFPP) . Understanding the history of pFPP provides the necessary context for the development of its lactam derivative.

-

Metabolite of Niaprazine: pFPP was first identified in 1982 as a primary metabolite of the hypnotic drug niaprazine.[4] Niaprazine is a 5-HT₂A receptor antagonist, and its sedative effects were partly attributed to the formation of pFPP.

-

Independent Pharmacological Profile: Subsequent research revealed that pFPP was not merely an inactive metabolite. It possesses its own distinct pharmacological profile, acting primarily as a 5-HT₁A receptor agonist.[4] This activity is associated with mild psychedelic and euphoriant effects.

-

Use in Recreational Drugs: Due to its psychoactive properties, pFPP later emerged as a designer drug, sold in "Party pills" as a legal alternative to illicit substances in some countries before being controlled.[4]

The transition from the well-studied pFPP to the piperazin-2-one derivative represents a classic medicinal chemistry strategy. By introducing a carbonyl group to form a lactam, chemists achieve several goals:

-

Block Metabolism: The secondary amine in pFPP is a potential site for metabolic N-dealkylation. The lactam structure is generally more resistant to such pathways.

-

Modify Receptor Interactions: The amide group introduces a hydrogen bond acceptor and changes the overall electronic distribution, which can be used to alter or direct binding to a biological target.

-

Create a Synthetic Handle: The lactam provides a rigid core from which further substitutions can be made with predictable stereochemistry, making it an ideal scaffold for building more complex molecules.

Application as a Core Scaffold in Drug Discovery

The true value of 1-(4-Fluorophenyl)piperazin-2-one is realized when it is used as a foundational building block in the synthesis of highly complex and potent drug candidates. The fluorophenyl group is a common feature in modern pharmaceuticals, as the fluorine atom can enhance metabolic stability and improve binding affinity by participating in favorable electrostatic interactions.

The diagram below illustrates the logical progression from this core scaffold to targeted therapeutic agents.

Caption: Logical flow from core scaffold to therapeutic target.

Case Study: Development of PARP Inhibitors for Breast Cancer

Recent studies have demonstrated the utility of the 1-(4-substituted)piperazin-1-yl scaffold in the development of novel inhibitors of Poly (ADP-ribose) polymerase (PARP).[5] PARP is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with BRCA mutations.

In a 2022 study, researchers synthesized a series of compounds where a 1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone moiety served as a key structural element.[5] This core was linked to a pyrimidine-based fragment that interacts with the catalytic domain of the PARP enzyme. The fluorophenylpiperazine portion of the molecule is crucial for establishing key interactions within the enzyme's binding pocket and for conferring favorable pharmacokinetic properties that allow the compound to effectively reach its target in human breast cancer cells.[5]

Case Study: Inhibitors of Equilibrative Nucleoside Transporters (ENTs)

The 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) structure has been identified as a novel inhibitor of ENTs, which are vital for nucleotide synthesis and the regulation of adenosine signaling.[6] A compound from this class, FPMINT, was found to be a selective inhibitor of the ENT2 subtype. Structure-activity relationship (SAR) studies revealed that the presence and position of the halogen on the phenyl ring attached to the piperazine were essential for inhibitory activity against both ENT1 and ENT2.[6] This underscores the importance of the 1-(4-Fluorophenyl)piperazine core as a tunable scaffold for achieving transporter selectivity, a critical aspect of modern drug design.

Conclusion

1-(4-Fluorophenyl)piperazin-2-one is more than just another chemical in a catalog. It represents a convergence of chemical history and rational drug design. Originating from the lineage of a known psychoactive metabolite, it has been refined by medicinal chemists into a powerful and versatile building block. Its rigidified lactam structure, combined with the electronically distinct fluorophenyl group, provides a stable and synthetically accessible platform for constructing complex molecules with precisely tuned biological activities.

For researchers and drug development professionals, this compound is a prime example of how a deep understanding of synthesis, metabolism, and structure-activity relationships can transform a simple chemical entity into a key that unlocks new therapeutic possibilities, from oncology to neuropharmacology. Its history is not one of a single discovery, but a continuing story of application and innovation.

References

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- Smolecule. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from Smolecule chemical supplier website.

-

ChemicalBook. (n.d.). 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. Retrieved from ChemicalBook website.[2][3]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate.[7]

-

Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from Wikipedia.[4]

-

MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.[8][9]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information.[10]

-

MedchemExpress. (n.d.). 1-(4-Fluorophenyl)piperazine hydrochloride. Retrieved from MedchemExpress website.[11]

-

National Institutes of Health (NIH). (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC.[5]

-

Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.[6]

- GSRS. (n.d.). 1-(4-FLUOROPHENYL)-2-(PIPERIDIN-1-YL)PENTAN-1-ONE.

- Cayman Chemical. (n.d.). 1-(4-Fluorophenyl)piperazine (hydrochloride).

- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)piperazine 98%. Retrieved from MilliporeSigma website.

- ChemScene. (n.d.). 1-(4-Fluorophenyl)piperazine.

- Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine.

-

AA Blocks. (n.d.). 1-(4-Fluorophenyl)piperazin-2-one. Retrieved from AA Blocks website.[1]

-

PubMed. (2007). Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia. Journal of Medicinal Chemistry.[12]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1-(4-Fluorophenyl)piperazin-2-one hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)piperazin-2-one hydrochloride | 697305-48-9 [chemicalbook.com]

- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine as an orally active antagonist of the melanocortin-4 receptor for the potential treatment of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Commercial Availability and Suppliers of 1-(4-Fluorophenyl)piperazin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that appears with remarkable frequency in successful drug candidates.[1][2] Its unique stereoelectronic properties, including the ability of its two nitrogen atoms to serve as hydrogen bond acceptors and donors, allow it to modulate aqueous solubility and bioavailability, making it a cornerstone in drug design.[2][3] The derivative at the core of this guide, 1-(4-Fluorophenyl)piperazin-2-one (CAS No. 780753-89-1), is a specialized building block that combines this valuable piperazine core with a fluorophenyl moiety, a common feature in central nervous system (CNS) active agents, and a lactam function, offering a reactive handle for further chemical elaboration.

This guide provides an in-depth analysis of the commercial landscape for this key intermediate. It is designed to equip researchers and drug development professionals with the necessary technical information to strategically source, validate, and effectively utilize this compound in their discovery pipelines. We will move beyond a simple list of suppliers to explore the causality behind its synthesis, its application as a precursor to complex bioactive molecules, and the critical quality control methodologies required to ensure experimental integrity.

Molecular Profile and Chemical Identifiers

Precise identification is the foundation of reproducible science. Before procurement, it is imperative to confirm the specific identity of the target molecule using its standardized chemical descriptors.

| Identifier | Value | Source |

| Chemical Name | 1-(4-Fluorophenyl)piperazin-2-one | AA Blocks[4] |

| CAS Number | 780753-89-1 | AA Blocks[4] |

| Molecular Formula | C₁₀H₁₁FN₂O | AA Blocks[4] |

| Molecular Weight | 194.21 g/mol | AA Blocks[4] |

| SMILES | FC1=CC=C(C=C1)N1C(CNCC1)=O | AA Blocks[4] |

| InChI Key | Not readily available in search results. | |

| Synonyms | N-(4-Fluorophenyl)piperazin-2-one | General Chemical Nomenclature |

Below is the chemical structure of 1-(4-Fluorophenyl)piperazin-2-one, rendered to provide clarity on its atomic arrangement and functional groups.

Caption: 2D structure of 1-(4-Fluorophenyl)piperazin-2-one.

Commercial Availability and Supplier Matrix

1-(4-Fluorophenyl)piperazin-2-one is available from a range of chemical suppliers, primarily catering to the research and development market. Availability can range from milligrams for initial screening to kilogram quantities for preclinical studies. The compound may also be offered as a hydrochloride salt, which can improve stability and handling characteristics.[5]

| Supplier | Catalog Number | Purity | Form | Notes |

| AA Blocks | AA005OI2 | 98+% | Solid | Available in 100mg, 250mg, and 1g quantities.[4] |

| Lead Sciences | BD292309 | 95% | Hydrochloride Salt | Formula: C₁₀H₁₂ClFN₂O.[5] |

| BLDpharm | (via Lead Sciences) | 95% | Hydrochloride Salt | Brand name associated with catalog number BD292309.[5] |

Note: The commercial landscape for research chemicals is dynamic. Researchers should always request a certificate of analysis (CoA) for their specific lot to verify purity and identity.

Synthesis Insights and Strategic Considerations

Understanding the synthetic origin of a building block provides insight into potential impurities and informs its application. The synthesis of N-aryl piperazinones is a well-trodden path in organic chemistry. A common and logical approach involves the reaction of a suitably protected piperazin-2-one with an activated aryl halide, such as 1-fluoro-4-iodobenzene, often via a palladium-catalyzed Buchwald-Hartwig amination.

Alternatively, construction of the piperazine ring can be achieved through cyclization reactions. For instance, N-substituted diamines can react with α-haloacetyl halides to form the piperazinone core.[6] More advanced, one-pot cascade reactions have also been developed to construct substituted piperazinones from simple precursors, offering an efficient route for combinatorial synthesis.[7]

The choice of a synthetic route by a manufacturer is driven by factors such as the cost of starting materials, scalability, and the desired purity profile. For instance, a route involving a final crystallization step is often preferred as it provides an effective means of purification, leading to a higher quality final product.

Caption: Generalized workflow for the synthesis of N-aryl piperazinones.

Applications in Drug Discovery and Development

The true value of 1-(4-Fluorophenyl)piperazin-2-one lies in its application as a versatile intermediate. The piperazine scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system.[2][3]

-

CNS Agents: The 4-fluorophenyl group is a common pharmacophore in CNS drugs. Its presence can modulate properties like metabolic stability and receptor binding affinity. Piperazine-containing compounds have been developed as antidepressants, antipsychotics, and anxiolytics.[1] For example, the antidepressant vortioxetine features a related N-aryl piperazine structure.[3]

-

Oncology: Piperazine derivatives are integral to many kinase inhibitors used in cancer therapy.[3] The piperazin-2-one structure can be elaborated to interact with specific targets. For instance, novel thiouracil amides derived from piperazine structures have been synthesized and investigated as inhibitors of Poly (ADP-Ribose) Polymerase (PARP) in breast cancer cells.[8]

-

Antimicrobial Agents: The piperazine skeleton has been incorporated into hybrid molecules with antimicrobial properties.[9] The lactam and the secondary amine of the piperazinone ring offer two distinct points for chemical modification, allowing for the creation of diverse libraries for antimicrobial screening.

Quality Control and In-House Validation: A Self-Validating Protocol

Trust in your starting materials is non-negotiable. Upon receiving a commercial batch of 1-(4-Fluorophenyl)piperazin-2-one, it is critical to perform in-house validation to confirm its identity and purity, regardless of the supplier's CoA. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for this purpose.[10]

Experimental Protocol: GC-MS Verification

Objective: To confirm the identity (via mass-to-charge ratio) and estimate the purity (via peak area) of commercially sourced 1-(4-Fluorophenyl)piperazin-2-one.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the compound. b. Dissolve in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a clean glass vial. c. Vortex the solution until the solid is completely dissolved. This creates a ~1 mg/mL stock solution.

2. Instrumentation and Conditions: a. GC System: Agilent 8890 GC or equivalent. b. MS System: Agilent 5977B MSD or equivalent. c. Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. d. Carrier Gas: Helium, constant flow rate of 1.0 mL/min. e. Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. f. Injection Volume: 1 µL. g. Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 20°C/min to 280°C.

- Hold: Hold at 280°C for 5 minutes. h. MSD Parameters:

- Transfer Line: 280°C.

- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

- Scan Range: 40-400 m/z.

3. Data Analysis (Self-Validation): a. Identity Confirmation: The resulting mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns corresponding to the loss of functional groups (e.g., the carbonyl group) should also be present, confirming the structure. b. Purity Assessment: The total ion chromatogram (TIC) should display a single major peak. Purity can be estimated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a high-quality sample, this should be ≥95%.

Caption: Procurement and Quality Control (QC) workflow for incoming chemicals.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(4-Fluorophenyl)piperazin-2-one and its related parent compound, 1-(4-Fluorophenyl)piperazine, is essential. The following information is synthesized from publicly available Safety Data Sheets (SDS).

-

Hazard Identification: The parent compound, 1-(4-Fluorophenyl)piperazine, is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[13][14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek medical attention.[11][13]

-

-

Storage:

Conclusion

1-(4-Fluorophenyl)piperazin-2-one is more than just a chemical on a supplier's list; it is an enabling tool for innovation in drug discovery. Its commercial availability from specialized suppliers provides researchers with reliable access to a high-value scaffold. However, this access must be paired with a rigorous, in-house validation process to ensure the integrity of downstream research. By understanding its synthesis, potential applications, and the necessary safety protocols, scientists and drug development professionals can strategically leverage this compound to accelerate the discovery of next-generation therapeutics.

References

-

Lead Sciences. (n.d.). 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. Available at: [Link]

-

AA Blocks. (n.d.). 780753-89-1 | 1-(4-Fluorophenyl)piperazin-2-one. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

Pellicciari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Analytical Methods. (n.d.). A GC-MS method for the separation and identification of piperazines and their congeners. Royal Society of Chemistry. Available at: [Link]

-

Yilmaz, I., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery. Available at: [Link]

-

Smith, L., et al. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. SciSpace. Available at: [Link]

-

Zhang, Y., et al. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

-

Kumar, V., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

Kumar, K., & Aggarwal, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

-

Kumar, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available at: [Link]

-

Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. aablocks.com [aablocks.com]

- 5. 1-(4-Fluorophenyl)piperazin-2-one hydrochloride - Lead Sciences [lead-sciences.com]

- 6. scispace.com [scispace.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]